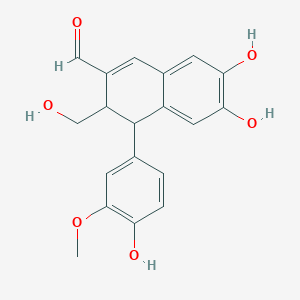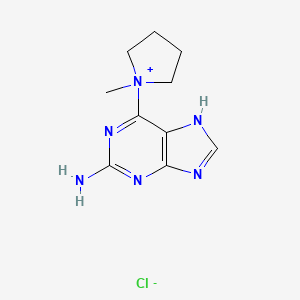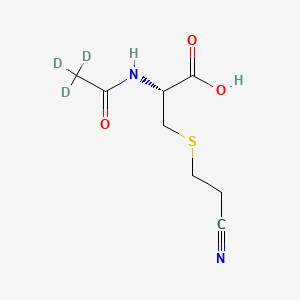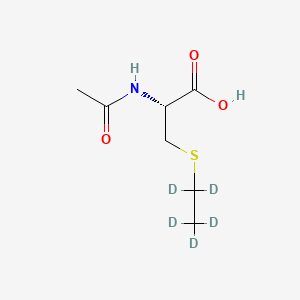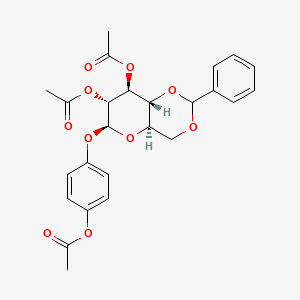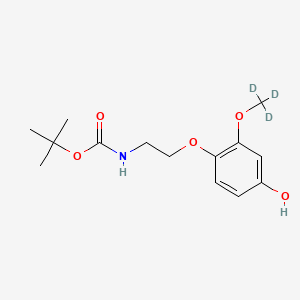
N-tert-Boc-2-(4-hydroxy-2-methoxyphenoxy)ethylamine-d3
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-tert-Boc-2-(4-hydroxy-2-methoxyphenoxy)ethylamine-d3 is a stable isotope-labeled compound. It is a derivative of N-tert-Boc-2-(4-hydroxy-2-methoxyphenoxy)ethylamine, where the hydrogen atoms are replaced with deuterium (d3). This compound is primarily used in research settings, particularly in the fields of chemistry and biology, due to its unique properties and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-tert-Boc-2-(4-hydroxy-2-methoxyphenoxy)ethylamine-d3 typically involves multiple steps. The starting material is often a phenol derivative, which undergoes a series of reactions including alkylation, protection, and deuteration. The tert-butoxycarbonyl (Boc) group is introduced to protect the amine functionality during the synthesis. The reaction conditions usually involve the use of organic solvents, bases, and catalysts to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving automated systems and stringent quality control measures. The use of deuterated reagents and solvents is crucial in maintaining the isotopic purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
N-tert-Boc-2-(4-hydroxy-2-methoxyphenoxy)ethylamine-d3 can undergo various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The compound can be reduced under specific conditions to yield different products.
Substitution: The methoxy and hydroxyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed in substitution reactions.
Major Products Formed
The major products formed depend on the type of reaction and the conditions used. For example, oxidation of the phenolic group can yield quinones, while substitution reactions can introduce various functional groups into the molecule.
Applications De Recherche Scientifique
N-tert-Boc-2-(4-hydroxy-2-methoxyphenoxy)ethylamine-d3 has several applications in scientific research:
Chemistry: Used as a reference standard in nuclear magnetic resonance (NMR) spectroscopy due to its deuterium labeling.
Biology: Employed in metabolic studies to trace biochemical pathways.
Medicine: Utilized in drug development and pharmacokinetic studies to understand the behavior of drug molecules.
Industry: Applied in the synthesis of complex organic molecules and as a building block in various chemical processes.
Mécanisme D'action
The mechanism of action of N-tert-Boc-2-(4-hydroxy-2-methoxyphenoxy)ethylamine-d3 is primarily related to its role as a labeled compound. The deuterium atoms provide a distinct signal in NMR spectroscopy, allowing researchers to track the compound in various chemical and biological processes. The molecular targets and pathways involved depend on the specific application and the context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-tert-Boc-2-(4-hydroxy-2-methoxyphenoxy)ethylamine
- N-tert-Boc-2-(4-hydroxyphenoxy)ethylamine
- N-tert-Boc-2-(4-methoxyphenoxy)ethylamine
Uniqueness
N-tert-Boc-2-(4-hydroxy-2-methoxyphenoxy)ethylamine-d3 is unique due to its deuterium labeling, which provides enhanced stability and distinct spectroscopic properties. This makes it particularly valuable in research applications where precise tracking and analysis are required.
Propriétés
IUPAC Name |
tert-butyl N-[2-[4-hydroxy-2-(trideuteriomethoxy)phenoxy]ethyl]carbamate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO5/c1-14(2,3)20-13(17)15-7-8-19-11-6-5-10(16)9-12(11)18-4/h5-6,9,16H,7-8H2,1-4H3,(H,15,17)/i4D3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRRQFYQWGDXZST-GKOSEXJESA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCOC1=C(C=C(C=C1)O)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])OC1=C(C=CC(=C1)O)OCCNC(=O)OC(C)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NO5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.34 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

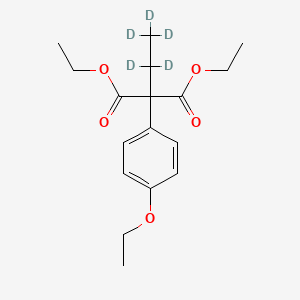
![2-[(Ethylamino)methyl]-4-aminophenol dihydrochloride](/img/structure/B562861.png)
![3-[[2-(Biotinamido)ethyl]dithio]propionic Acid 4'-(Hydroxymethyl)DMPO Ester](/img/structure/B562865.png)
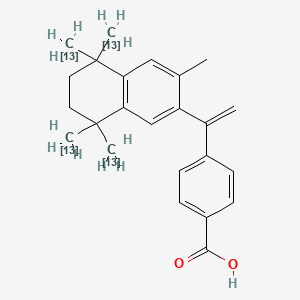
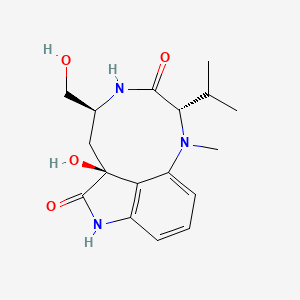
![2-Amino-4,5,6,7,8-pentahydrothiazolo[5,4-d]azepine Dihydrochloride](/img/structure/B562871.png)
